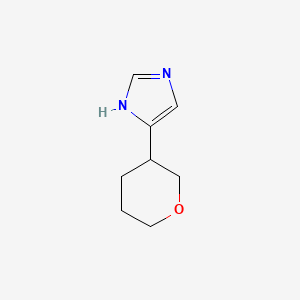

4-(Oxan-3-YL)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

5-(oxan-3-yl)-1H-imidazole |

InChI |

InChI=1S/C8H12N2O/c1-2-7(5-11-3-1)8-4-9-6-10-8/h4,6-7H,1-3,5H2,(H,9,10) |

InChI Key |

XJINGUZQMQUOES-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(COC1)C2=CN=CN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 4-(Oxan-3-YL)-1H-imidazole

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by breaking down the target molecule into simpler, more readily available starting materials. ub.edu The primary disconnection points are typically the bonds forming the imidazole (B134444) ring and the carbon-carbon bond connecting the oxane and imidazole moieties.

One common retrosynthetic approach involves disconnecting the imidazole ring, leading to precursors that can be cyclized. This often follows the logic of established imidazole syntheses, such as the Debus-Radziszewski reaction or related multicomponent strategies. researchgate.netrsc.org This would conceptually break down the imidazole into a dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source.

Another key disconnection is the C-C bond between the two heterocyclic rings. This suggests a strategy where a pre-formed imidazole ring is functionalized with the oxane moiety, or vice versa. For instance, a lithiated or Grignard-functionalized imidazole could react with a suitable electrophile on the oxane ring. Conversely, a nucleophilic oxane derivative could be coupled with an electrophilic imidazole.

The oxane ring itself can be retrosynthetically disconnected to reveal acyclic precursors. For example, a 1,5-diol or a related functionalized pentane (B18724) derivative could be a precursor for the oxane ring, which can be formed through an intramolecular cyclization.

A simplified retrosynthetic tree is depicted below:

graph TD A[this compound] --> B{Imidazole Ring Formation}; A --> C{C-C Bond Formation}; B --> D[α-Dicarbonyl + Aldehyde + Ammonia]; C --> E[Functionalized Imidazole + Functionalized Oxane]; E --> F[Nucleophilic Imidazole + Electrophilic Oxane]; E --> G[Electrophilic Imidazole + Nucleophilic Oxane]; subgraph Oxane Precursors H[Oxane Moiety] --> I[Acyclic 1,5-diol derivative]; end A --> H;

Classical and Modern Approaches for 4-Substituted Imidazole Synthesis

The synthesis of 4-substituted imidazoles is a well-established field in heterocyclic chemistry, with both classical and modern methods available. biotechjournal.inrsc.orgnih.govneu.edu.trresearchgate.netucl.ac.uk

Classical Methods:

Debus-Radziszewski Synthesis: This is a one-pot condensation reaction of a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia to form a 2,4,5-trisubstituted imidazole. researchgate.netrsc.orgbiotechjournal.in Variations of this method can be adapted for the synthesis of 4-substituted imidazoles.

Wallach Synthesis: This method involves the reaction of an N,N'-disubstituted oxamide (B166460) with phosphorus pentachloride. researchgate.netneu.edu.tr

Marckwald Synthesis: This approach involves the cyclization of an α-aminoketone with a cyanate (B1221674) or a related reagent to form a 2-aminoimidazole, which can be further modified. rsc.org

Modern Approaches:

Van Leusen Imidazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldimine to form the imidazole ring. neu.edu.trorganic-chemistry.org It is known for its versatility and good yields.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki and Negishi couplings, are powerful tools for introducing substituents at the 4-position of a pre-formed imidazole ring. rsc.org

Multicomponent Reactions (MCRs): Modern MCRs offer efficient and atom-economical routes to highly substituted imidazoles in a single step from simple starting materials. frontiersin.orgmdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in many classical imidazole syntheses. orientjchem.org

Strategies for Oxane Ring Introduction and Functionalization

The introduction and functionalization of the oxane ring are critical steps in the synthesis of the target molecule. researchgate.netgoogle.com

Oxane Ring Formation:

Intramolecular Williamson Ether Synthesis: A common strategy involves the cyclization of a functionalized acyclic precursor, such as a 1,5-halohydrin or a diol that can be selectively activated.

Prins Cyclization: This reaction involves the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol, followed by cyclization to form a tetrahydropyran (B127337) ring. ntu.edu.sg

Ring-Closing Metathesis (RCM): RCM of a diene precursor using a ruthenium catalyst is a powerful method for the formation of unsaturated oxane rings, which can then be reduced.

Functionalization of the Oxane Ring:

From Commercially Available Precursors: Starting with readily available functionalized oxane derivatives, such as oxan-3-one or 3-bromooxane, allows for direct introduction of the imidazole moiety or a precursor.

Stereoselective Reduction: The reduction of an oxanone can be controlled to produce a specific stereoisomer of the corresponding alcohol, which can then be further functionalized.

Nucleophilic Substitution: A leaving group at the 3-position of the oxane ring can be displaced by a nucleophilic imidazole or its synthetic equivalent.

Stereoselective Synthesis and Diastereomeric Control

When the oxane ring is substituted, as in this compound, the potential for stereoisomerism arises. Achieving stereoselective synthesis and diastereomeric control is a significant challenge. google.com

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources can be a straightforward way to introduce stereochemistry.

Asymmetric Catalysis: The use of chiral catalysts in key bond-forming reactions, such as the Prins cyclization or the reduction of a ketone, can induce high levels of enantioselectivity. researchgate.net

Substrate-Controlled Diastereoselectivity: The existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions. Careful choice of reagents and reaction conditions can exploit these effects to favor the formation of a single diastereomer. rsc.org For example, the stereochemistry of a substituent on the oxane ring can direct the approach of a reagent to a reactive site.

Chromatographic Separation: In cases where a mixture of diastereomers is formed, chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) can be used for their separation. ucl.ac.uk

Optimization of Reaction Conditions for Improved Efficiency and Yield

Optimizing reaction conditions is a crucial step in any synthetic sequence to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts. derpharmachemica.comwisdomlib.org

Key parameters that are often optimized include:

Catalyst: The choice of catalyst and its loading can have a profound impact on the reaction rate and selectivity. For instance, in metal-catalyzed cross-coupling reactions, the ligand, metal precursor, and additives are all critical variables.

Solvent: The polarity and boiling point of the solvent can influence the solubility of reactants, the reaction rate, and in some cases, the stereochemical outcome.

Temperature: Reaction temperature directly affects the rate of reaction. While higher temperatures can increase the rate, they can also lead to the formation of undesired side products.

Reaction Time: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) is essential to determine the optimal reaction time.

Concentration: The concentration of reactants can influence the reaction kinetics and the extent of side reactions.

The following table provides a hypothetical example of a Design of Experiments (DoE) approach to optimize the yield of an imidazole ring formation step. derpharmachemica.com

| Experiment | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 5 | 80 | 12 | 65 |

| 2 | 10 | 80 | 12 | 78 |

| 3 | 5 | 100 | 12 | 72 |

| 4 | 10 | 100 | 12 | 85 |

| 5 | 5 | 80 | 24 | 68 |

| 6 | 10 | 80 | 24 | 81 |

| 7 | 5 | 100 | 24 | 75 |

| 8 | 10 | 100 | 24 | 92 |

Synthesis of Analogues and Derivatives for Structure-Activity Relationship (SAR) Investigations

The synthesis of analogues and derivatives of this compound is essential for exploring structure-activity relationships (SAR) in medicinal chemistry. derpharmachemica.comCurrent time information in Bangalore, IN.acs.orgnih.gov By systematically modifying different parts of the molecule, researchers can identify which structural features are crucial for biological activity.

Modifications to the Imidazole Ring:

Substitution at N-1 and N-3: Introducing various alkyl or aryl groups on the nitrogen atoms of the imidazole ring can modulate properties such as lipophilicity and metabolic stability.

Substitution at C-2 and C-5: Introducing substituents at the remaining carbon atoms of the imidazole ring can explore additional binding interactions with a biological target.

Modifications to the Oxane Ring:

Stereochemistry: Synthesizing and testing different stereoisomers of the oxane moiety can reveal the importance of the three-dimensional arrangement of atoms for activity.

Substitution Pattern: Moving the imidazole substituent to other positions on the oxane ring (e.g., 2- or 4-position) or introducing additional substituents can probe the spatial requirements of the binding site.

Ring Size: Replacing the oxane ring with other cyclic ethers, such as oxetane (B1205548) or tetrahydrofuran, can provide insights into the optimal ring size for activity.

Modifications to the Linker:

If there is a linker between the two rings, its length and flexibility can be varied to optimize the distance and relative orientation of the two heterocyclic systems.

Scalable Synthetic Routes for Research Applications

Developing a scalable synthetic route is crucial for producing sufficient quantities of this compound for advanced research, such as in vivo studies. A scalable route should prioritize the use of inexpensive and readily available starting materials, robust and high-yielding reactions, and purification methods that are amenable to large-scale production.

Key considerations for a scalable synthesis include:

Cost-effectiveness: Minimizing the use of expensive reagents and catalysts.

Safety: Avoiding the use of highly toxic or explosive reagents and intermediates.

Purification: Employing crystallization or distillation for purification instead of chromatography whenever possible.

Process Control: Ensuring that the reaction conditions can be reliably controlled on a larger scale.

A potential scalable route might involve a convergent synthesis where the imidazole and oxane fragments are prepared separately and then coupled in a final, high-yielding step.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for Complex Heterocycles

No specific spectroscopic data sets for 4-(Oxan-3-YL)-1H-imidazole have been published. Characterization would typically involve the following methods:

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D-NMR, NOESY, COSY, HMBC, HSQC)

A search for ¹H or ¹³C NMR data, including advanced 2D-NMR experiments such as COSY, HSQC, HMBC, and NOESY, for this compound yielded no results. These techniques are essential for unambiguously assigning proton and carbon signals and establishing through-bond and through-space correlations to determine the molecule's covalent structure and relative stereochemistry. ipb.ptnih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Structural Confirmation

There is no published high-resolution mass spectrometry data for this compound. HRMS is critical for confirming the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio, which helps to distinguish it from other compounds with the same nominal mass. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Analysis

No experimental FT-IR or Raman spectra for this compound are available in the literature. These vibrational spectroscopy techniques are used to identify characteristic functional groups and analyze the bonding framework of a molecule by detecting the vibrations of its chemical bonds. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structure Determination

There are no published reports containing the X-ray crystal structure of this compound. X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing interactions. mdpi.comresearchgate.net

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment (If Chiral)

The 3-position of the oxane ring in this compound is a chiral center, meaning the compound can exist as a pair of enantiomers. However, no studies employing chiroptical techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) have been reported. These methods are vital for determining the absolute configuration of chiral molecules. rsc.orgresearchgate.net

Conformational Analysis using Experimental and Theoretical Methods

No experimental or theoretical conformational analysis studies for this compound have been published. Such analyses, often combining experimental data (like NMR coupling constants and NOE effects) with computational chemistry calculations (like Density Functional Theory), are used to determine the most stable three-dimensional shapes (conformers) of a molecule and the energy barriers between them. nih.govresearchgate.net

Due to the absence of this foundational data, the creation of interactive data tables and a detailed research-based article is not feasible.

Tautomeric Equilibria and Protonation States in Different Environments

The imidazole (B134444) ring of this compound is subject to annular tautomerism, a form of prototropic tautomerism where a proton can reside on either of the two nitrogen atoms. This dynamic equilibrium results in two distinct tautomeric forms: this compound and 5-(Oxan-3-yl)-1H-imidazole. The position of this equilibrium is not static and is influenced by several factors, including the nature of the substituent, the solvent environment, and the pH of the medium. nih.gov

The oxanyl substituent at the C4 position breaks the symmetry of the imidazole ring, making the two nitrogen atoms chemically non-equivalent. Consequently, the two tautomers will generally have different stabilities. The equilibrium between these forms is a critical aspect of the molecule's chemical behavior, as the electronic properties, hydrogen bonding capabilities, and steric profile of the two tautomers differ.

Tautomeric Forms of this compound:

| Tautomer Name | Structure | Description |

| This compound |  | The proton is on the nitrogen atom at position 1 (N1). The oxanyl group is at position 4. |

| 5-(Oxan-3-yl)-1H-imidazole |  | The proton is on the nitrogen atom at position 3 (N3). Due to the tautomerism, the oxanyl group is now at position 5 relative to the N-H proton. |

The relative population of these tautomers is dependent on their thermodynamic stability in a given environment. Computational studies on simple substituted imidazoles, such as 4-methylimidazole, have been used to calculate the tautomer ratios in solution, with results showing good agreement with experimental data. nih.gov Similar theoretical approaches could be applied to this compound to predict the favored tautomer.

Influence of Environment on Tautomeric Equilibrium:

The solvent plays a crucial role in determining the predominant tautomeric form. mdpi.comnih.govresearchgate.net Solvent properties such as polarity, proticity, and hydrogen bonding capability can differentially stabilize the two tautomers.

Nonpolar Solvents: In the gas phase or in nonpolar solvents, the relative stability is primarily determined by the intrinsic electronic effects of the oxanyl substituent. The tautomer with the lower intrinsic dipole moment or more favorable intramolecular interactions may be preferred.

Polar Aprotic Solvents: In polar aprotic solvents like DMSO or DMF, the solvent can stabilize the more polar tautomer through dipole-dipole interactions.

Polar Protic Solvents: In polar protic solvents like water or ethanol, the solvent molecules can act as both hydrogen bond donors and acceptors. This can lead to a complex interplay of interactions, potentially stabilizing one tautomer over the other through specific solvation shells. acs.org Studies on related heterocyclic systems have shown that polar solvents tend to increase the aromaticity of less aromatic tautomers, which can shift the equilibrium. nih.gov

Hypothetical Tautomer Distribution in Various Solvents:

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Rationale |

| Gas Phase | 1 | Dependent on intrinsic stability | The inherent electronic properties of the molecule dictate the equilibrium without external influence. |

| Chloroform | 4.8 | Likely a mixture, may favor less polar tautomer | Low polarity offers minimal differential stabilization. mdpi.com |

| Ethanol | 24.6 | Potentially favors the more polar tautomer | Protic nature allows for hydrogen bonding with both N-H and the lone pair of the other nitrogen. |

| Water | 80.1 | Likely favors the more polar tautomer | High polarity and extensive hydrogen bonding network will strongly solvate and stabilize the tautomer with the larger dipole moment. mdpi.com |

Protonation States:

The imidazole moiety is amphoteric, meaning it can act as both a weak acid and a weak base. nih.gov Protonation typically occurs at the sp²-hybridized nitrogen atom (the imino nitrogen with a lone pair of electrons). For this compound, protonation of either tautomer leads to the same resonance-stabilized imidazolium (B1220033) cation.

The basicity of the imidazole ring is quantified by its pKa value, which is the pH at which the protonated and neutral forms are present in equal concentrations. The pKa of the parent imidazole is approximately 7.0. The oxanyl substituent may slightly alter this value. The protonation equilibrium is fundamental to the molecule's behavior in biological systems and acidic media. mdpi.com

Upon protonation, the positive charge is delocalized over both nitrogen atoms through resonance, making the resulting cation symmetric with respect to the nitrogen atoms.

Deprotonation:

Under strongly basic conditions, the N-H proton of the imidazole ring can be removed to form an imidazolate anion. This anion is also resonance-stabilized, with the negative charge delocalized across the N-C-N system.

Summary of Ionization Equilibria:

| Equilibrium | Description | Typical pH Range |

| Imidazolium ⇌ Imidazole + H⁺ | Protonation/deprotonation of the ring | Acidic to Neutral (pKa ~ 7) |

| Imidazole ⇌ Imidazolate⁻ + H⁺ | Deprotonation of the N-H proton | Strongly Basic (pKa ~ 14.5) |

Spectroscopic techniques such as ¹H and ¹³C NMR spectroscopy are powerful tools for studying these equilibria. researchgate.netnih.gov Changes in chemical shifts as a function of pH can be used to determine macroscopic pKa values. nih.gov Furthermore, advanced spectroscopic methods and computational chemistry can provide insights into the microscopic pKa values corresponding to the individual tautomers and the specific sites of protonation. mdpi.comnih.gov

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical (QM) methods are employed to investigate the fundamental electronic properties of a molecule, which govern its stability, reactivity, and interactions. For imidazole-containing compounds, methods like Density Functional Theory (DFT) are used to calculate various molecular descriptors.

Detailed research findings from QM studies on related imidazole (B134444) structures reveal key electronic characteristics:

Molecular Geometry: Calculations can determine the most stable three-dimensional arrangement of atoms, bond lengths, and angles. For instance, studies on similar benzimidazole derivatives have used DFT to optimize geometries, which show good agreement with experimental crystal structure data. researchgate.net

Electronic Distribution: The Molecular Electrostatic Potential (MEP) map is a crucial outcome of QM studies. It visualizes the electron density around the molecule, identifying electron-rich regions (electronegative potential), which are susceptible to electrophilic attack, and electron-poor regions (electropositive potential), which are prone to nucleophilic attack. For the imidazole ring, the nitrogen atoms are typically electron-rich sites. researchgate.net

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Reactivity Descriptors: Based on FMO energies, global reactivity descriptors such as electronegativity, chemical hardness, and softness can be calculated to quantify the reactive nature of the molecule. nih.gov These studies are foundational for understanding how 4-(Oxan-3-YL)-1H-imidazole might behave in a biological system and interact with potential targets.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into conformational flexibility and the stability of molecular complexes. These simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe how a compound like this compound behaves in a simulated biological environment, such as in solution or bound to a protein.

MD simulations are particularly valuable for:

Conformational Analysis: A molecule can exist in various shapes or conformations. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations and understand the flexibility of different parts of the structure, such as the oxane ring relative to the imidazole ring. researchgate.net

Stability of Ligand-Receptor Complexes: When a ligand is docked into a protein's binding site, MD simulations are used to assess the stability of the predicted binding pose. nih.govresearchgate.netnih.gov By simulating the complex over nanoseconds, researchers can observe whether the ligand remains stably bound or dissociates, and analyze the persistence of key interactions like hydrogen bonds. researchgate.netnih.gov

Solvent Effects: The behavior of a molecule can be significantly influenced by its environment. MD simulations can explicitly model water molecules or other solvents to provide a more realistic understanding of the compound's stability and conformational preferences in a physiological context. researchgate.net

Molecular Docking and Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme, to form a stable complex. mdpi.com This method is instrumental in structure-based drug design for identifying potential biological targets and understanding the molecular basis of a ligand's activity. For this compound, docking studies would be used to screen potential protein targets and predict its binding affinity and interaction patterns.

The process involves:

Preparation: Three-dimensional structures of both the ligand (e.g., this compound) and the target receptor are prepared. researchgate.net

Sampling: The ligand's conformational space is explored within the defined binding site of the receptor.

Scoring: A scoring function is used to estimate the binding affinity (often expressed as binding energy in kcal/mol) for each generated pose. Lower binding energy values typically indicate more favorable binding. espublisher.com

Docking studies on various imidazole derivatives have revealed key interactions with numerous therapeutic targets. The imidazole core, with its electron-rich nitrogen atoms, frequently participates in crucial hydrogen bonds and coordination interactions within active sites. nih.gov

| Imidazole Derivative Class | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interactions Observed | Potential Therapeutic Area |

|---|---|---|---|---|

| Novel Designed Imidazoles | HIV-1 Reverse Transcriptase (1RT2) | Not specified, but identified promising compounds | Interactions with essential amino acids in the binding pocket | Antiviral (Anti-HIV) nih.govmdpi.com |

| Imidazole[1,2-a] Pyrazine Derivatives | Staphylococcus aureus Pyruvate Carboxylase | -6.9 | Hydrophobic interactions, van der Waals forces, hydrogen bonding | Antibacterial espublisher.com |

| Imidazole-1,2,3-triazole Hybrids | Glycogen Synthase Kinase-3β (GSK-3β) | Not specified, but showed good binding interaction | Agreement with in vitro cytotoxic results | Anticancer nih.govsemanticscholar.org |

| Benzimidazole-1,3,4-oxadiazole Derivatives | Human Topoisomerase I | Not specified, but identified as a poison | Docking scores correlated with anticancer activity | Anticancer nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Model Development for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.govjopir.in

The development of a QSAR model for a series of derivatives based on the this compound scaffold would involve:

Data Set Preparation: A series of imidazole derivatives with experimentally determined biological activities (e.g., IC50 values) is collected. nih.gov

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical structure (e.g., steric, electronic, hydrophobic properties), are calculated for each molecule. nih.gov

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Artificial Neural Networks (ANN) are used to build a mathematical equation linking the descriptors to the biological activity. nih.govnih.govresearchgate.net

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation techniques to ensure its reliability. nih.govnih.gov

QSAR studies on imidazole-containing compounds have successfully identified key structural features that influence their activity against various targets. rjptonline.org These models provide valuable insights for rational drug design. nih.govnih.gov

| Compound Class | Target Activity | Modeling Method | Key Statistical Parameters |

|---|---|---|---|

| Imidazole-containing Farnesyltransferase Inhibitors | Anticancer (FTI inhibition) | MLR, ANN, SVM | Demonstrated that non-linear models (ANN, SVM) were more accurate than linear (MLR) models. nih.govnih.gov |

| Imidazoline I2 Receptor Ligands | Neurodegenerative Disease Targets | 3D-QSAR | Model provided insights for structural modifications to improve binding affinity. nih.gov |

| 1,2,4-Oxadiazole Derivatives | Sortase A Inhibitors | 3D-QSAR (kNN-MFA) | High predictive potential with R² = 0.9235 and q² = 0.6319. nih.gov |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Preclinical Evaluation

The pharmacokinetic properties of a drug candidate, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success. researchgate.net Failures in clinical trials are often due to poor ADME profiles. nih.gov In silico ADME prediction tools are therefore used extensively in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic characteristics, saving time and resources. nih.govresearchgate.net

For this compound, a range of ADME properties would be predicted using various computational models and software:

Absorption: Prediction of properties like gastrointestinal (GI) absorption and oral bioavailability. espublisher.com

Distribution: Estimation of blood-brain barrier (BBB) penetration, plasma protein binding, and volume of distribution. japtronline.com

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Estimation of properties related to the compound's clearance from the body.

Drug-likeness: Evaluation based on established rules, such as Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. nih.gov

| Compound Class | Predicted Property | Finding/Tool Used |

|---|---|---|

| Novel Designed Imidazoles | Drug-likeness | Evaluated using QikProp and SwissADME software. nih.gov |

| Imidazole[1,2-a] Pyrazine Derivatives | Absorption & Distribution | Predicted to have good gastrointestinal absorption but varying BBB permeability. espublisher.com |

| Benzimidazole-1,3,4-oxadiazole Derivatives | Oral Bioavailability & Solubility | Compounds adhered to Lipinski's rule, indicating good oral bioavailability. Predicted to be moderately water-soluble. japtronline.comresearchgate.net |

| Benzimidazole Derivatives | Physicochemical & Pharmacokinetic Profiles | Most compounds obeyed Lipinski's rule; predicted using Molsoft, SwissADME, and pkCSM software. nih.gov |

De Novo Design Strategies for Novel Imidazole Derivatives

De novo design refers to the computational creation of novel molecular structures with desired pharmacological properties, starting from scratch or by modifying existing scaffolds. nih.gov These strategies leverage the structural information of a biological target or a pharmacophore model to design new ligands. For the imidazole scaffold, de novo design can be used to generate novel derivatives of this compound with potentially enhanced activity, selectivity, or improved ADME profiles.

Common strategies include:

Fragment-Based Drug Design (FBDD): Small molecular fragments are identified that bind to the target receptor. These fragments are then computationally grown or linked together to create a larger, more potent molecule. rsc.org

Scaffold Hopping: Replacing the core structure (scaffold) of a known active molecule with a structurally different but functionally equivalent one to explore new chemical space and potentially improve properties or circumvent existing patents.

Structure-Based Optimization: Based on the results of molecular docking and MD simulations, specific functional groups on a lead compound like this compound can be modified to enhance interactions with the target receptor. For example, adding a hydrogen bond donor or an aromatic ring can improve binding affinity. mdpi.comnih.govmdpi.com

These computational design strategies have been successfully applied to discover novel imidazole derivatives for a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions. nih.govnih.gov

Based on the available scientific literature, there is no specific preclinical biological or pharmacological research data for the compound “this compound” corresponding to the detailed outline provided. The search for scholarly articles, patents, and scientific databases did not yield any specific information regarding its in vitro assay development, mechanistic studies, or cellular and molecular interactions.

Therefore, it is not possible to generate an article with thorough, informative, and scientifically accurate content that strictly adheres to the requested outline for this particular compound. The required detailed research findings, data tables, and specific mechanistic insights for “this compound” are not present in the public domain.

Preclinical Biological and Pharmacological Research Mechanism Focused

Mechanistic Investigations of Cellular and Molecular Interactions

Subcellular Localization Studies

Determining the subcellular location where a compound accumulates is crucial for understanding its mechanism of action and potential off-target effects. Specific studies identifying the subcellular localization of 4-(Oxan-3-YL)-1H-imidazole are not detailed in the available research. However, the general approaches for such investigations are well-established.

Fluorescence imaging is the most common method used to establish the subcellular distribution of small molecules. nih.gov This can be achieved if the molecule is intrinsically fluorescent or by tagging it with a fluorescent probe. nih.govresearchgate.net However, attaching a fluorescent tag can alter the molecule's properties and, consequently, its distribution. nih.govspringernature.com An alternative strategy involves introducing a small, inert chemical group, like an alkyne, onto the molecule. After the molecule has localized within the fixed cell, a fluorescent probe can be attached via "click chemistry," minimizing the impact on its natural distribution. springernature.com More advanced, label-free techniques like confocal Raman microscopy and nanoscale secondary ion mass spectrometry (NanoSIMS) can monitor the distribution of non-fluorescent compounds, providing valuable insights without chemical modification. nih.govspringernature.com

The physicochemical properties of a molecule, such as its size, charge, and lipophilicity, heavily influence its ability to cross cellular membranes and accumulate in specific organelles like the mitochondria, lysosomes, or nucleus. nih.gov

Biophysical Characterization of Ligand-Target Interactions (e.g., SPR, ITC, MST)

To understand how a compound exerts its pharmacological effect, it is essential to characterize the direct binding interaction between the ligand (the compound) and its biological target. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST) are powerful tools for this purpose, providing quantitative data on binding affinity, kinetics, and thermodynamics. researchgate.netbiorxiv.org

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures real-time biomolecular interactions. xantec.comreichertspr.com It can determine binding affinity, kinetics (association and dissociation rates), and thermodynamic parameters, making it a gold standard in the field. xantec.comreichertspr.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. reichertspr.com This allows for the determination of all thermodynamic parameters of the interaction—affinity (KD), enthalpy (ΔH), and entropy (ΔS)—in a single experiment without labeling. reichertspr.comreichertspr.com

Microscale Thermophoresis (MST) measures the movement of molecules in a microscopic temperature gradient. xantec.com A change in the hydration shell, charge, or size of a target molecule upon ligand binding results in an altered thermophoretic movement, which can be used to quantify the binding affinity. xantec.comreichertspr.com

While specific biophysical data for this compound is not available, these techniques are routinely applied to characterize the interactions of imidazole-based compounds with their targets, such as imidazoline I2 receptors. mdpi.com

| Technique | Principle | Key Parameters Measured | Labeling Requirement | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Change in refractive index upon binding to a sensor surface. | Affinity (KD), Kinetics (kon, koff), Thermodynamics | No | Real-time data, high sensitivity, provides kinetic information. xantec.comreichertspr.com | Requires immobilization of one binding partner. |

| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding in solution. | Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | No | Provides a complete thermodynamic profile in a single experiment; solution-based. reichertspr.com | Low throughput, requires larger sample quantities. reichertspr.com |

| Microscale Thermophoresis (MST) | Change in molecular motion in a temperature gradient upon binding. | Affinity (KD) | Yes (fluorescent label) | Low sample consumption, fast, solution-based. xantec.comreichertspr.com | Does not provide kinetic data; fluorescent label may interfere with binding. reichertspr.comreichertspr.com |

In Vivo Efficacy and Mechanism in Animal Models (Excluding Clinical Outcomes)

Animal models are indispensable for evaluating the potential therapeutic efficacy of a compound and elucidating its mechanism of action in a complex biological system.

While no in vivo studies for this compound are documented in the search results, research on structurally related imidazole-linked heterocycles provides a template for such investigations. For instance, the imidazole-containing compound LSL33 (2-(benzo[b]thiophen-2-yl)-1H-imidazole), a ligand for the imidazoline I2 receptor (I2-IR), was evaluated in the 5xFAD mouse model of Alzheimer's disease. nih.gov This model is characterized by the early and aggressive development of amyloid plaques and cognitive deficits. nih.gov Oral administration of LSL33 was found to ameliorate cognitive impairment and synaptic plasticity deficits in these mice. nih.gov Similarly, other I2-IR ligands have shown efficacy in rat models of inflammatory and neuropathic pain. nih.gov

Pharmacodynamic biomarkers are used to demonstrate that a compound is engaging its target and eliciting a biological response. In studies of imidazole-based I2-IR ligands for neurodegenerative diseases, key biomarkers include markers of neuroinflammation and oxidative stress. nih.govnih.gov For example, in the 5xFAD mouse study with LSL33, treatment led to a reduction in neuroinflammation markers. nih.gov In another study involving the benzofuranyl-imidazole LSL60101, treatment of 5xFAD mice resulted in decreased protein expression levels of the antioxidant enzymes superoxide dismutase and glutathione peroxidase in the hippocampus. nih.govcsic.es Furthermore, changes in the levels of proteins involved in apoptosis, such as Fas-associated death domain (FADD) and Bcl-2, have been used as biomarkers to indicate the neuroprotective effects of I2-IR ligands. nih.govub.edu

The formulation of a compound for in vivo administration is critical for ensuring adequate bioavailability and exposure in research animals. The specific formulation depends on the physicochemical properties of the compound (e.g., solubility, stability) and the intended route of administration (e.g., oral, intravenous, intraperitoneal). For heterocyclic compounds in preclinical research, common strategies involve dissolving the compound in a vehicle that is safe and well-tolerated by the animals. nih.gov For oral administration, as was used for the imidazole (B134444) LSL33 in mouse studies, compounds are often formulated as a solution or suspension in vehicles such as water with co-solvents like polyethylene glycol (PEG), dimethyl sulfoxide (DMSO), or Tween 80 to improve solubility. nih.gov The development of an appropriate formulation is a key step in translating in vitro findings to in vivo efficacy studies.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

SAR and SPR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity and physicochemical properties, respectively. researchgate.netjopir.in These analyses guide the optimization of lead compounds to enhance potency, selectivity, and drug-like properties.

For imidazole-based compounds, SAR studies have revealed key structural features that determine their biological effects. researchgate.netnih.gov The imidazole ring itself is often a crucial pharmacophoric feature, acting as a hydrogen bond donor, an aromatic center, or a hydrophobic element depending on its substitutions. tci-thaijo.org

Analysis of various classes of heterocyclic compounds has demonstrated that systematic modifications to different parts of the molecular scaffold can have a significant impact on activity:

Substituents on the Core Heterocycle: In a series of 1,2,5-oxadiazole derivatives, the nature and position of substituents on an attached phenyl ring were shown to strongly influence antiplasmodial activity and selectivity. mdpi.com

Side Chains and Linkers: For 1-alkylimidazoles, antibacterial activity was found to be dependent on the length of the alkyl chain. mdpi.com

Bioisosteric Replacement: In the development of oxadiazole antibiotics, replacing an amide moiety with a 1,2,4-oxadiazole ring led to a novel series of compounds with promising antibacterial activity. dntb.gov.ua

These principles are applied in quantitative structure-activity relationship (QSAR) studies, which use computational models to correlate chemical structure with biological activity, as has been done for families of imidazole-linked heterocycles and benzofuranyl-imidazoles. nih.govnih.gov

| Scaffold Position | Modification Type | General Impact on Activity/Property | Example Class |

|---|---|---|---|

| Imidazole N1-position | Alkylation (e.g., adding a methyl or longer alkyl chain) | Can alter lipophilicity, metabolic stability, and receptor interaction. mdpi.com | 1-Alkylimidazoles |

| Imidazole C4/C5-position | Addition of aromatic or heterocyclic rings | Can introduce new binding interactions (e.g., π-π stacking), influencing potency and selectivity. tci-thaijo.orgnih.gov | Phenyl-imidazoles |

| Peripheral Ring Systems | Substitution with electron-donating or -withdrawing groups (e.g., -OCH3, -Cl, -NO2) | Modulates electronic properties, which can be critical for target binding and cell permeability. mdpi.com | Substituted Phenyl-Oxadiazoles |

| Core Scaffold | Bioisosteric replacement of functional groups (e.g., amide to oxadiazole) | Can improve metabolic stability, oral bioavailability, and patentability while retaining key binding interactions. dntb.gov.ua | Oxadiazole Antibiotics |

Preclinical Research on this compound Reveals Limited Publicly Available Data on Molecular Selectivity

Investigations into the preclinical biological and pharmacological properties of the chemical compound this compound, specifically concerning its selectivity profile and off-target interactions at a molecular level, have yielded limited publicly accessible research findings. A thorough review of scientific literature and databases did not uncover detailed studies or comprehensive data tables outlining the specific molecular targets and off-target binding affinities for this particular imidazole derivative.

While the imidazole scaffold is a common motif in many biologically active compounds with a wide range of therapeutic applications, specific data on the selectivity of this compound remains elusive in the public domain. Preclinical research on novel chemical entities typically involves extensive screening against a panel of receptors, enzymes, and ion channels to determine their selectivity and potential for off-target effects. However, the results of such investigations for this compound have not been published in accessible scholarly articles or public databases.

The absence of this information in the public record means that a detailed analysis of its molecular mechanism of action, beyond any primary intended target, cannot be constructed at this time. Such data is critical for understanding the full pharmacological profile of a compound and for predicting its potential therapeutic efficacy and safety. Without specific binding assay data or functional screening results, a comprehensive discussion of the selectivity and off-target interactions of this compound remains speculative.

Further research and publication of in-vitro and in-vivo studies are necessary to elucidate the molecular interaction profile of this compound.

Advanced Analytical Method Development for Research Applications

Chromatographic Methods (HPLC, GC, SFC) for Purity, Isomeric, and Quantitative Analysis

Chromatography is the cornerstone of separation science, enabling the isolation and quantification of a target analyte from a complex mixture. The choice of technique—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC)—depends on the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the analysis of imidazole-containing compounds. nih.gov Due to the basic nature of the imidazole (B134444) ring, 4-(Oxan-3-YL)-1H-imidazole is expected to be a polar compound. Reversed-phase HPLC (RP-HPLC) using a nonpolar stationary phase (like a C18 column) is a common starting point. However, retaining polar basic compounds on such columns can be challenging. chromforum.org Method development often involves:

Mobile Phase Optimization: Adjusting the pH of the aqueous portion of the mobile phase can control the ionization state of the imidazole moiety, thereby affecting its retention. Using a pH below the pKa of the imidazole (~7) will result in its protonation, which can lead to poor peak shape and low retention on traditional C18 columns. chromforum.org

Ion-Pairing Agents: Introducing an ion-pairing agent (e.g., trifluoroacetic acid or an alkyl sulfonic acid) to the mobile phase can form a neutral complex with the protonated analyte, enhancing its retention on the reversed-phase column. chromforum.org

Alternative Stationary Phases: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are an excellent alternative for highly polar compounds, providing better retention than traditional reversed-phase columns. chromforum.org

Gas Chromatography (GC): GC is best suited for analytes that are volatile and thermally stable. While some simple imidazoles can be analyzed directly, the relatively high polarity and molecular weight of this compound may necessitate derivatization prior to analysis. mdpi.comresearchgate.net Derivatization converts the polar analyte into a more volatile and less polar derivative, improving its chromatographic behavior and preventing thermal degradation in the high-temperature GC inlet and column. mdpi.com

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful "green" alternative to normal-phase HPLC, utilizing supercritical carbon dioxide as the primary mobile phase. twistingmemoirs.comwiley.com It combines the advantages of both GC (low viscosity, high diffusivity) and HPLC (ability to analyze non-volatile and thermally labile compounds). wiley.comteledynelabs.com SFC is particularly effective for separating chiral compounds and can offer faster analysis times and reduced organic solvent consumption compared to HPLC. twistingmemoirs.comnih.gov For a molecule like this compound, SFC could provide unique selectivity and high-efficiency separations, making it a valuable tool for both analytical and preparative-scale purification. nih.gov

| Chromatographic Method | Principle | Applicability for this compound | Key Considerations |

|---|---|---|---|

| HPLC (High-Performance Liquid Chromatography) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Highly applicable for purity determination and quantification. RP-HPLC and HILIC are common modes. | Mobile phase pH control is critical. Ion-pairing agents may be needed. Peak tailing can be an issue for the basic imidazole group. chromforum.org |

| GC (Gas Chromatography) | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Potentially applicable, but likely requires derivatization to increase volatility and thermal stability. | Risk of on-column degradation if the compound is not thermally stable. nih.gov |

| SFC (Supercritical Fluid Chromatography) | Separation using a supercritical fluid (e.g., CO₂) as the mobile phase. Bridges GC and HPLC. | Excellent for both purity analysis and preparative purification. Offers fast, efficient separations with reduced solvent waste. wiley.comnih.gov | Requires specialized instrumentation. Method development involves optimizing pressure, temperature, and co-solvent. wiley.com |

Mass Spectrometry-Based Methods for Metabolite Identification in Research Samples

Mass spectrometry (MS) is an indispensable tool for elucidating the structures of unknown compounds, including potential metabolites. When coupled with a chromatographic separation technique like LC (LC-MS), it allows for the analysis of complex biological samples. The process of identifying metabolites of this compound in research samples, such as liver microsomes, typically involves high-resolution mass spectrometry (HRMS) on instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems. mdpi.com

The general strategy involves:

Incubation: The parent compound is incubated in a biological system (e.g., rat liver microsomes) capable of metabolic activity. mdpi.com

LC-HRMS Analysis: The incubated sample is analyzed. The full scan mass spectrum is used to search for potential metabolites by identifying new peaks and specific mass shifts from the parent drug.

Tandem MS (MS/MS): Once a potential metabolite is detected, tandem mass spectrometry is performed. The metabolite ion (precursor ion) is isolated and fragmented to produce a product ion spectrum. mdpi.commycompoundid.org This fragmentation pattern provides structural information. By comparing the fragmentation pattern of the metabolite to that of the parent compound, the site of metabolic modification can often be deduced. mdpi.com

Common metabolic pathways for a compound like this compound could include Phase I (functionalization) and Phase II (conjugation) reactions.

| Metabolic Reaction Type | Specific Transformation | Mass Shift (Da) | Potential Site on this compound |

|---|---|---|---|

| Phase I: Oxidation | Hydroxylation | +16 | Oxane ring, Imidazole ring |

| Dehydrogenation | -2 | Oxane ring | |

| Phase II: Conjugation | Glucuronidation | +176 | A hydroxyl group introduced during Phase I |

Quantitative Bioanalytical Method Development for In Vitro and In Vivo Research Samples (e.g., LC-MS/MS)

For quantitative analysis in biological matrices (e.g., plasma, serum, urine), liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity, specificity, and speed. lcms.czjneonatalsurg.com Developing a robust bioanalytical method is a meticulous process governed by regulatory guidelines to ensure data reliability. bioanalysis-zone.com

The key steps in developing an LC-MS/MS method for this compound would include:

Sample Preparation: The goal is to extract the analyte from the complex biological matrix and remove interfering substances like proteins and phospholipids. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). bioanalysis-zone.com

Chromatography: A fast and efficient HPLC or UPLC (Ultra-Performance Liquid Chromatography) method is developed to separate the analyte from any remaining endogenous matrix components, preventing ion suppression or enhancement in the mass spectrometer. lcms.cz

Mass Spectrometry: A triple quadrupole mass spectrometer is typically used in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (usually the protonated molecule, [M+H]⁺) and one or more of its characteristic product ions. This highly specific transition provides excellent selectivity and sensitivity for quantification. jneonatalsurg.com

Method Validation: The developed method must be validated to demonstrate its performance. jneonatalsurg.com This involves assessing parameters like accuracy, precision, selectivity, linearity, the lower limit of quantification (LLOQ), and stability. bioanalysis-zone.comnih.gov

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy & Precision | Accuracy is the closeness of the measured value to the true value. Precision is the degree of scatter between a series of measurements. | Within ±15% of the nominal value (±20% at the LLOQ). bioanalysis-zone.com |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision within ±20%. |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix samples. |

Stability Studies under Controlled Research Conditions (e.g., in biological matrices, buffers)

Assessing the chemical stability of a research compound is critical for ensuring the integrity of experimental data. Stability studies are performed to understand how the compound behaves under various storage and handling conditions. These studies are typically conducted by analyzing samples at different time points using a validated quantitative method, such as LC-MS/MS, and comparing the results to the initial concentration. bioanalysis-zone.comnih.gov

Key stability assessments for research applications include:

Freeze-Thaw Stability: Evaluates the stability of the analyte in a biological matrix after repeated cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: Determines the stability of the analyte in the matrix at room temperature for a period that simulates the sample handling and preparation time.

Long-Term Stability: Assesses the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) over a longer duration.

Stock Solution Stability: Confirms the stability of the compound in its solvent, typically stored at refrigerated or frozen temperatures.

Post-Preparative Stability: Evaluates the stability of the analyte in the final extracted sample matrix, often kept in an autosampler before injection.

| Type of Stability Study | Purpose | Typical Conditions |

|---|---|---|

| Freeze-Thaw Stability | To simulate the effect of retrieving samples from frozen storage. | 3-5 cycles of freezing (e.g., -80°C) and thawing to room temperature. |

| Bench-Top Stability | To ensure the compound does not degrade during sample processing. | 4-24 hours at room temperature. |

| Long-Term Stability | To define the appropriate storage conditions for study samples. | 1, 3, 6, 12 months at -20°C or -80°C. |

| Stock Solution Stability | To ensure the integrity of the reference standards used for quantification. | Stored at 4°C or -20°C for a defined period. |

Information on "this compound" is Not Currently Available

Following a comprehensive search for scientific literature and data, it has been determined that there is no specific information available regarding the non-therapeutic applications of the chemical compound This compound . Extensive queries aimed at uncovering its use in catalysis, material science, as chemical probes, or in the development of analytical reagents did not yield any relevant research findings or data specific to this molecule.

The user's request for an article detailing the potential applications of "this compound" in the following areas cannot be fulfilled due to the absence of published research on this particular compound:

Potential Applications Beyond Therapeutics Research Context

Development of Analytical Reagents and Sensors

While the broader class of imidazole-containing compounds is known to have applications in these fields, the strict requirement to focus solely on "4-(Oxan-3-YL)-1H-imidazole" prevents the inclusion of generalized information about related molecules. To do so would be scientifically inaccurate and speculative.

Therefore, no article can be generated that adheres to the provided outline and content requirements. Further research and publication on this specific compound are needed before a scientifically accurate and detailed article on its non-therapeutic applications can be written.

Future Research Directions and Challenges

Design and Synthesis of Next-Generation Analogues with Enhanced Properties

A primary focus for future research will be the rational design and synthesis of next-generation analogues of 4-(Oxan-3-YL)-1H-imidazole to improve its physicochemical and pharmacological properties. nih.gov The structural versatility of heterocyclic compounds makes them ideal candidates for modification to enhance biological activities. nih.govnih.gov Strategic modifications can be aimed at improving solubility, metabolic stability, target affinity, and selectivity. ijprajournal.com

Key strategies for analogue design include:

Substitution on the Imidazole (B134444) Ring: Introducing various substituents (e.g., alkyl, aryl, halogen groups) at the C2, C5, and N1 positions of the imidazole ring can significantly alter the molecule's electronic properties and steric profile, influencing its interaction with biological targets. mdpi.com

Bioisosteric Replacement: The oxadiazole ring, a common bioisostere for amide and ester groups, could be incorporated into analogues to enhance metabolic stability and pharmacokinetic profiles. ijprajournal.comeurekaselect.com For example, creating hybrid molecules that combine the this compound core with other pharmacologically active heterocycles like pyrazole (B372694) or oxadiazole could lead to compounds with novel or synergistic activities. mdpi.comrjptonline.orgnih.gov

The synthesis of these new analogues will leverage recent advances in heterocyclic chemistry, including metal-catalyzed cross-coupling reactions and novel cyclization methods, to create a diverse library of compounds for screening. nih.govrsc.orgorganic-chemistry.org

| Modification Strategy | Target Position | Potential Substituent/Change | Desired Enhancement |

|---|---|---|---|

| Ring Substitution | Imidazole C2/C5 | Fluorine, Trifluoromethyl | Increased metabolic stability, altered binding affinity |

| Ring Substitution | Imidazole N1 | Substituted phenyl group | Modulated lipophilicity, new vector for target interaction |

| Bioisosteric Replacement | Core Scaffold | Incorporate 1,3,4-oxadiazole (B1194373) moiety | Improved pharmacokinetic properties, novel activity profile ijprajournal.com |

| Stereochemical Control | Oxane Ring | Synthesis of specific stereoisomers | Enhanced target selectivity and potency |

Exploration of Novel Biological Targets and Pathways

Identifying and validating new biological targets for this compound and its derivatives is a critical research avenue. The imidazole nucleus is a component of many established drugs with diverse mechanisms of action, suggesting a broad potential for this compound class. mdpi.comnih.gov Future studies will likely move beyond initial screenings to elucidate the specific molecular pathways modulated by these compounds.

Potential areas of exploration include:

Enzyme Inhibition: Many heterocyclic compounds act as enzyme inhibitors. nih.gov Future analogues could be designed to target specific enzymes implicated in diseases like cancer or inflammation, such as Epidermal Growth Factor Receptor (EGFR) or histone deacetylases (HDACs). rjptonline.orgrsc.orgnih.gov

Receptor Modulation: Investigating the interaction of these compounds with various cell surface and nuclear receptors could uncover roles in signaling pathways related to metabolic or endocrine disorders.

Antimicrobial Targets: Given the prevalence of imidazole-based antifungal and antibacterial agents, exploring the efficacy of novel analogues against a wide range of pathogenic bacteria and fungi remains a promising direction. mdpi.comnih.gov

| Potential Target Class | Specific Example | Therapeutic Area | Rationale |

|---|---|---|---|

| Kinases | EGFR, VEGFR2 | Oncology | Many imidazole and oxadiazole derivatives show anticancer activity by inhibiting key kinases. eurekaselect.comrsc.orgnih.gov |

| Proteases | Caspase-3 | Oncology | Some oxadiazole derivatives have been shown to induce apoptosis by activating caspases. mdpi.com |

| Bacterial Enzymes | DNA Gyrase | Infectious Disease | Imidazole-containing peptide antibiotics are known DNA gyrase inhibitors. nih.gov |

| Fungal Cell Wall Synthesis | Ergosterol Pathway | Infectious Disease | The imidazole core is a classic pharmacophore in antifungal agents targeting this pathway. |

Integration with Advanced Technologies (e.g., AI and Machine Learning in Compound Design, Organ-on-a-Chip Systems)

The integration of cutting-edge technologies is set to revolutionize the discovery and development pipeline for compounds like this compound. nih.gov

Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design: AI and ML algorithms can accelerate the drug design process significantly. nih.govsoton.ac.uk These tools can be used to build predictive models for structure-activity relationships (SAR), allowing researchers to screen virtual libraries of thousands of potential analogues and prioritize the most promising candidates for synthesis. nih.gov AI can also predict ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) properties, reducing the likelihood of late-stage failures. nih.govijhespub.org

Organ-on-a-Chip (OOC) Systems: These microfluidic devices, which contain living human cells to mimic the structure and function of human organs, offer a powerful alternative to traditional cell cultures and animal models for preclinical testing. lindau-nobel.orgresearchgate.net OOCs, such as liver-on-a-chip or kidney-on-a-chip, can be used to assess the efficacy, metabolism, and potential toxicity of novel this compound analogues with greater physiological relevance. nih.govnih.govamegroups.cn This technology can provide more accurate predictions of human responses and help de-risk candidates before they enter clinical trials. lindau-nobel.org

Addressing Synthetic and Analytical Challenges for Complex Heterocycles

The synthesis of complex heterocyclic structures like this compound presents notable challenges that future research must address. rsc.org While numerous methods exist for constructing imidazole rings, achieving specific substitution patterns and controlling stereochemistry, particularly on the oxane ring, can be difficult. organic-chemistry.orgresearchgate.netnih.gov

Key challenges include:

Developing Stereoselective Syntheses: Creating specific stereoisomers of the compound is crucial, as different isomers can have vastly different biological activities. Future work will focus on developing robust synthetic routes that provide precise control over the 3D arrangement of the molecule.

Advanced Analytical Techniques: Characterizing complex heterocyclic molecules requires sophisticated analytical methods. Ensuring the purity and confirming the structure of novel analogues will necessitate the extensive use of techniques like high-resolution mass spectrometry and advanced NMR spectroscopy. mdpi.com

Expanding Applications in Interdisciplinary Fields

While the primary focus is often on medicinal chemistry, the unique properties of heterocyclic compounds lend themselves to a variety of interdisciplinary applications.

Future research could explore the use of this compound and its derivatives in:

Materials Science: Heterocyclic compounds are used in the development of advanced materials such as conducting polymers and functional dyes. mdpi.com The specific electronic and structural features of this scaffold could be harnessed to create novel materials with tailored optical or electronic properties.

Chemical Biology: Derivatives could be functionalized with fluorescent tags or reactive groups to serve as chemical probes. These tools would allow researchers to study biological pathways, visualize cellular processes, and identify protein targets with high specificity.

Agrochemicals: The structural motifs present in this compound are also found in compounds used in agriculture. mdpi.com Screening new analogues for herbicidal or insecticidal activity could open up new applications beyond human medicine. mdpi.com

Q & A

(Basic) How can synthetic routes for 4-(Oxan-3-YL)-1H-imidazole be optimized to improve yield and purity?

Methodological Answer:

Synthetic optimization involves evaluating catalysts, solvents, and reaction conditions. For example:

- Catalyst selection : Switching from palladium on carbon to Raney nickel avoids dehalogenation byproducts during hydrogenation, as demonstrated in imidazole synthesis (e.g., 92% yield improvement in intermediate formation) .

- Solvent effects : Ethanol vs. water can influence intermediate stability; aqueous solvents may reduce side reactions .

- Temperature control : Maintaining 45°C during cyclization enhances imidazole ring formation (88% isolated yield vs. lower yields at 25°C) .

(Basic) What analytical techniques are critical for confirming the structure and purity of this compound derivatives?

Methodological Answer:

A multi-technique approach is essential:

- NMR spectroscopy : 1H and 13C NMR resolve substituent positions and ring proton environments (e.g., distinguishing between oxane and imidazole protons) .

- LC-MS : Monitors reaction progress and detects intermediates (e.g., identifying hydrodechlorination byproducts) .

- Elemental analysis : Validates calculated vs. experimental C/H/N ratios to confirm purity .

- IR spectroscopy : Confirms functional groups (e.g., C=O or N-H stretches in intermediates) .

(Advanced) How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced biological activity?

Methodological Answer:

SAR strategies include:

- Systematic substituent variation : Introduce electron-withdrawing/donating groups (e.g., fluorine for lipophilicity, methyl for steric effects) and compare bioactivity .

- Binding affinity assays : Test derivatives against target enzymes (e.g., carbonic anhydrase isozymes) to correlate substituent effects with nanomolar affinity changes .

- Computational docking : Prioritize substituents by predicting binding modes (e.g., aryl-thiazole-triazole acetamide derivatives showed distinct docking poses in active sites) .

(Advanced) What computational tools are effective for predicting the binding interactions of this compound derivatives with biological targets?

Methodological Answer:

- Molecular docking software (AutoDock, Schrödinger) : Simulate ligand-receptor interactions (e.g., 9c derivative’s binding mode to GLP1 receptor in obesity studies) .

- MD simulations : Assess stability of docked complexes over time (e.g., evaluating hydrogen bonds between imidazole nitrogen and active-site residues) .

- QSAR models : Link electronic descriptors (e.g., logP, polar surface area) to activity data for predictive design .

(Advanced) How should researchers design biological assays to evaluate the therapeutic potential of this compound derivatives?

Methodological Answer:

- Enzyme inhibition assays : Use fluorogenic substrates or calorimetry to measure IC50 values (e.g., testing against bacterial dihydrofolate reductase) .

- Antimicrobial testing : Follow CLSI guidelines for MIC determination against resistant strains (e.g., Staphylococcus aureus) .

- Cytotoxicity screening : Employ cell viability assays (MTT/XTT) on mammalian cell lines to assess selectivity .

(Advanced) How can conflicting data in SAR or activity studies be resolved?

Methodological Answer:

- Meta-analysis : Aggregate data from PubMed, Scopus, and Web of Science to identify trends (e.g., fluorine’s inconsistent effects on binding across studies) .

- Experimental replication : Standardize assay conditions (e.g., pH, temperature) to minimize variability .

- Collaborative verification : Share compounds with independent labs to validate activity claims .

(Advanced) What strategies are effective for lead optimization of this compound derivatives?

Methodological Answer:

- Fragment-based design : Incorporate morpholinone or aryl-thiazole motifs to improve solubility and potency (e.g., 1,4-diaryl-imidazole derivatives with aminophenyl groups) .

- ADME profiling : Assess metabolic stability (e.g., microsomal assays) and permeability (Caco-2 models) .

- Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.